molecular formula C12H10O4 B3422011 1,4-Phenylenediacrylic acid CAS No. 23713-85-1

1,4-Phenylenediacrylic acid

Cat. No.: B3422011
CAS No.: 23713-85-1
M. Wt: 218.20 g/mol
InChI Key: AAFXQFIGKBLKMC-KQQUZDAGSA-N
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Description

1,4-Phenylenediacrylic acid is an organic compound with the molecular formula C12H10O4. It is characterized by the presence of two acrylic acid groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Phenylenediacrylic acid can be synthesized through several methods. One common approach involves the reaction of terephthalaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Solvent: Ethanol or water

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Phenylenediacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of terephthalic acid.

    Reduction: Formation of 1,4-phenylenediol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

1,4-Phenylenediacrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and advanced materials.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Phenylenediacrylic acid involves its interaction with various molecular targets. The acrylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzene ring provides a rigid framework that can interact with hydrophobic regions of proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Phenylenediacrylic acid
  • 1,4-Phenylenediacetic acid
  • 4,4’-Stilbenedicarboxylic acid

Uniqueness

1,4-Phenylenediacrylic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular architecture is crucial.

Properties

IUPAC Name

(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFXQFIGKBLKMC-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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Molecular Weight

218.20 g/mol
Source PubChem
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Physical Description

3,3'-(1,4-phenylene)bis-2-propenoic acid appears as yellow powder or solid. (NTP, 1992)
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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CAS No.

16323-43-6, 23713-85-1
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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Record name 1,4-Phenylenediacrylic acid
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Record name p-Benzenediacrylic acid
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Record name 2-Propenoic acid, 3,3'-(1,4-phenylene)bis-
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Record name 3,3'-(p-phenylene)diacrylic acid
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Record name 1,4-PHENYLENEDIACRYLIC ACID
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Melting Point

greater than 572 °F (NTP, 1992)
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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